N-Boc-DL-3-Cyanophenylalanine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(3-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-5-4-6-11(7-10)9-16/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQDHMZKOPOWFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402796 | |
| Record name | N-Boc-DL-3-Cyanophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191872-32-9 | |
| Record name | N-Boc-DL-3-Cyanophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N Boc Dl 3 Cyanophenylalanine and Its Enantiomers
Racemic Synthesis of N-Boc-DL-3-Cyanophenylalanine
The preparation of racemic this compound typically involves a multi-step process that begins with the synthesis of the amino acid backbone, followed by the protection of the amino group.
Classical Approaches to α-Amino Acid Synthesis with Aryl Cyanide Functionality
A cornerstone in the synthesis of α-amino acids from aldehydes is the Strecker synthesis. wikipedia.orgnih.govchiralpedia.com This classical method offers a direct route to α-aminonitriles, which can then be hydrolyzed to the corresponding amino acids. nih.gov For the synthesis of DL-3-cyanophenylalanine, the Strecker reaction would commence with 3-cyanobenzaldehyde (B1676564).
The reaction proceeds by treating 3-cyanobenzaldehyde with ammonia (B1221849) and a cyanide source, such as potassium cyanide, to form an α-aminonitrile intermediate. nih.govchiralpedia.com Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields the desired racemic DL-3-cyanophenylalanine. nih.gov The versatility of the Strecker synthesis allows for the incorporation of the aryl cyanide functionality from a readily available starting material.
Table 1: Key Transformations in the Strecker Synthesis of DL-3-Cyanophenylalanine
| Step | Reactants | Product | Key Transformation |
| 1 | 3-Cyanobenzaldehyde, Ammonia, Potassium Cyanide | α-Amino-3-cyanophenylacetonitrile | Formation of an α-aminonitrile |
| 2 | α-Amino-3-cyanophenylacetonitrile, Acid/Base | DL-3-Cyanophenylalanine | Hydrolysis of the nitrile to a carboxylic acid |
Boc Protection Strategies in Phenylalanine Derivative Synthesis
The protection of the amino group is a crucial step in peptide synthesis to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions.
The most common reagent for the introduction of the Boc group is di-tert-butyl dicarbonate, often referred to as Boc anhydride (B1165640). The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or triethylamine, in a suitable solvent system like a mixture of water and dioxane or tetrahydrofuran (B95107). This method is highly efficient for the N-protection of amino acids, including phenylalanine and its derivatives. The resulting N-Boc-protected amino acid can be readily purified and utilized in subsequent peptide coupling reactions.
Multi-Step Synthetic Sequences for the 3-Cyanophenyl Moiety Integration
A plausible multi-step synthetic sequence for this compound is outlined below, combining the Strecker synthesis and Boc protection:
Strecker Synthesis of DL-3-Cyanophenylalanine: 3-Cyanobenzaldehyde is reacted with ammonium (B1175870) chloride and sodium cyanide in a suitable solvent to yield α-amino-3-cyanophenylacetonitrile. This intermediate is then subjected to acidic or basic hydrolysis to afford DL-3-cyanophenylalanine.
Boc Protection: The synthesized DL-3-cyanophenylalanine is then dissolved in a mixture of a suitable organic solvent and water, and treated with di-tert-butyl dicarbonate in the presence of a base to yield this compound.
This sequence provides a reliable and scalable route to the desired racemic product, utilizing well-established and high-yielding reactions.
Enantioselective Synthesis of N-Boc-L-3-Cyanophenylalanine and N-Boc-D-3-Cyanophenylalanine
The synthesis of enantiomerically pure N-Boc-3-cyanophenylalanine is essential for its application in the synthesis of chiral peptides and pharmaceuticals. Two primary strategies are employed for this purpose: asymmetric catalysis and the use of chiral auxiliaries.
Asymmetric Catalysis in Cyanophenylalanine Synthesis
Asymmetric catalysis offers an elegant and efficient approach to enantiomerically enriched compounds. In the context of 3-cyanophenylalanine synthesis, this can be achieved through an asymmetric Strecker reaction. This reaction utilizes a chiral catalyst to control the stereochemical outcome of the cyanide addition to an imine intermediate derived from 3-cyanobenzaldehyde.
Various chiral catalysts, including those based on salen complexes, thiourea derivatives, and chiral metal complexes, have been developed for asymmetric Strecker reactions. semanticscholar.org These catalysts can promote the formation of one enantiomer of the α-aminonitrile intermediate with high enantiomeric excess. Subsequent hydrolysis of the enantiomerically enriched α-aminonitrile, followed by Boc protection, would yield the desired N-Boc-L- or N-Boc-D-3-cyanophenylalanine.
Another approach involves the enzymatic resolution of racemic 3-cyanophenylalanine or a suitable derivative. Enzymes such as lipases or acylases can selectively acylate or deacylate one enantiomer, allowing for the separation of the two. For instance, a racemic ester of 3-cyanophenylalanine could be treated with a lipase that selectively hydrolyzes one enantiomer, leaving the other enantiomer as the unreacted ester. Subsequent separation and Boc protection would provide the desired enantiopure product.
Chiral Auxiliary Approaches for Stereocontrol
The use of chiral auxiliaries is a well-established method for controlling stereochemistry in organic synthesis. wikipedia.org In this approach, a chiral molecule is temporarily attached to the substrate to direct a subsequent reaction in a diastereoselective manner. After the desired stereocenter is established, the chiral auxiliary is removed.
For the synthesis of N-Boc-D- or L-3-cyanophenylalanine, a chiral auxiliary, such as a derivative of a chiral amino alcohol (e.g., pseudoephedrine) or an oxazolidinone, could be attached to a glycine-derived precursor. The resulting chiral substrate would then be subjected to alkylation with 3-cyanobenzyl bromide. The steric hindrance provided by the chiral auxiliary would favor the formation of one diastereomer over the other.
Table 2: Comparison of Enantioselective Synthesis Strategies
| Strategy | Description | Advantages | Disadvantages |
| Asymmetric Catalysis | A chiral catalyst is used to favor the formation of one enantiomer. | High catalytic efficiency, atom economy. | Catalyst development can be challenging and expensive. |
| Chiral Auxiliary | A chiral molecule is temporarily attached to guide the reaction. | Reliable and predictable stereocontrol. | Requires additional steps for attachment and removal of the auxiliary, stoichiometric use of the auxiliary. |
| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer of a racemic mixture. | High enantioselectivity, mild reaction conditions. | Limited to 50% theoretical yield for the desired enantiomer without a racemization step. |
Following the diastereoselective alkylation, the chiral auxiliary is cleaved, and the resulting enantiomerically enriched 3-cyanophenylalanine is then protected with a Boc group to yield the final product. The choice between asymmetric catalysis and chiral auxiliary approaches often depends on the desired scale of the synthesis, the availability of catalysts or auxiliaries, and the desired level of enantiomeric purity.
Chiral Resolution Techniques for DL-Racemates
Chiral resolution remains a cornerstone for obtaining enantiomerically pure compounds in both academic research and industrial-scale production. This approach involves the separation of a racemic mixture into its constituent enantiomers. Various techniques, including chemical, enzymatic, and chromatographic methods, have been successfully applied to the resolution of racemic amino acids and their derivatives.
Chemical resolution through the formation of diastereomeric salts is a classical and widely used method for separating enantiomers. nih.gov This technique relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. nih.gov After separation, the resolving agent is removed, typically by treatment with an acid or base, to yield the pure enantiomers of the original compound. nih.gov
For the resolution of this compound, which is an acidic compound due to the carboxylic acid group, a chiral amine would be a suitable resolving agent. Commonly used chiral amines for this purpose include alkaloids like brucine, strychnine, and cinchonidine, as well as synthetic amines such as (R)- or (S)-1-phenylethylamine.
The process would involve dissolving the racemic this compound and a sub-stoichiometric amount of the chiral amine in a suitable solvent. Upon cooling or solvent evaporation, the less soluble diastereomeric salt will preferentially crystallize. The solid salt is then isolated by filtration. The enantiomerically enriched N-Boc-3-cyanophenylalanine is recovered by acidifying the salt to protonate the carboxylate and removing the protonated chiral amine. The mother liquor, which is enriched in the other diastereomer, can also be treated to recover the other enantiomer.
The efficiency of this method is highly dependent on the choice of the resolving agent and the crystallization solvent, and often requires optimization to achieve high yields and enantiomeric purities.
Enzymatic kinetic resolution is a highly effective and increasingly popular method for the production of enantiomerically pure compounds due to the high selectivity and mild reaction conditions of enzymes. mdpi.comankara.edu.tr This strategy is based on the principle that an enzyme will react with one enantiomer of a racemic mixture at a much faster rate than the other, allowing for the separation of the unreacted enantiomer and the product of the enzymatic reaction.
For the resolution of this compound, lipases and proteases are particularly well-suited enzymes. These enzymes can selectively catalyze the hydrolysis of an ester derivative of the racemic amino acid or the amidation of the carboxylic acid.
Lipase-Catalyzed Hydrolysis:
A common approach involves the enzymatic hydrolysis of a racemic ester of this compound (e.g., the methyl or ethyl ester). A lipase, such as Candida antarctica lipase B (CALB), which is known for its high enantioselectivity towards a wide range of substrates, can be employed. ankara.edu.tr In a typical reaction, the racemic ester is incubated with the lipase in a buffered aqueous solution or a biphasic system. The lipase will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomeric ester unreacted. The resulting mixture of the enantiomerically pure carboxylic acid and the unreacted ester can then be separated by extraction or chromatography.
| Enzyme | Substrate | Selectivity (E-value) | Product (ee) | Unreacted Substrate (ee) |
| Candida antarctica Lipase B | Racemic N-Boc-proline methyl ester | >100 | (R)-N-Boc-proline (>98%) | (S)-N-Boc-proline methyl ester |
| Burkholderia cepacia Lipase | Racemic β-amino carboxylic esters | >200 | (S)-β-amino acid (≥99%) | (R)-β-amino carboxylic ester (≥99%) |
This table presents data for analogous compounds to illustrate the potential effectiveness of enzymatic resolution for this compound.
Protease-Catalyzed Hydrolysis:
Proteases, such as subtilisin, can also be used for the kinetic resolution of amino acid esters. ankara.edu.tr Similar to lipases, proteases can exhibit high enantioselectivity in the hydrolysis of one enantiomer of a racemic ester. The choice of the specific protease and reaction conditions is crucial for achieving high resolution efficiency.
The enantiomeric ratio (E-value) is a measure of the enzyme's selectivity, with higher E-values indicating better separation of the enantiomers. Both lipases and proteases have been shown to provide very high E-values in the resolution of N-protected amino acid esters, often exceeding 100, which is considered excellent for practical applications. ankara.edu.tr
Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are powerful analytical and preparative tools for the separation of enantiomers. mdpi.comsigmaaldrich.com Chiral chromatography relies on the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to different retention times and thus, separation.
For the separation of this compound enantiomers, several types of CSPs can be effective. These include:
Polysaccharide-based CSPs: Columns based on cellulose or amylose derivatives are widely used for the separation of a broad range of chiral compounds, including N-protected amino acids. The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.
Macrocyclic glycopeptide-based CSPs: Chiral stationary phases based on antibiotics like teicoplanin and vancomycin are effective for the separation of amino acids and their derivatives. sigmaaldrich.comresearchgate.net These CSPs offer multiple interaction sites, leading to excellent enantioselectivity.
Crown ether-based CSPs: These are particularly well-suited for the separation of primary amines and amino acids. chromatographyonline.com The chiral recognition is based on the formation of host-guest complexes between the crown ether and the protonated amino group of the analyte.
The choice of the mobile phase is also critical for achieving good separation. For N-Boc-protected amino acids, reversed-phase or polar organic modes are commonly used. sigmaaldrich.com The mobile phase often contains a combination of solvents like acetonitrile, methanol, and water, with additives such as trifluoroacetic acid or formic acid to control the ionization state of the analyte and improve peak shape.
| Chiral Stationary Phase | Mobile Phase | Mode | Application |
| Chirobiotic T (Teicoplanin) | Methanol/Water | Reversed-phase | Separation of N-Boc amino acids |
| ChiroSil SCA(-) (Crown ether) | Methanol/Water with HClO₄ | Normal-phase | Separation of D/L amino acids |
| Polysaccharide-based (e.g., Chiralcel OD) | Hexane/Isopropanol | Normal-phase | Separation of various racemates |
This table provides examples of chiral stationary phases and mobile phase systems commonly used for the separation of amino acids and their derivatives, which would be applicable to this compound.
Preparative chiral chromatography can be used to isolate larger quantities of the individual enantiomers with high purity. While this method can be more expensive than crystallization-based resolutions, it often provides a more direct and faster route to obtaining both enantiomers in high enantiomeric excess.
Reactivity and Derivatization of N Boc Dl 3 Cyanophenylalanine
Chemical Transformations of the Nitrile Group
The cyano group on the phenyl ring is a key site for a variety of chemical transformations, enabling the introduction of new functional groups and the construction of complex molecular architectures.
Reduction Reactions to Amines (e.g., Benzylamine (B48309) Derivatives)
The reduction of the nitrile group to a primary amine is a fundamental transformation that yields N-Boc-DL-3-(aminomethyl)phenylalanine, a benzylamine derivative. This reaction can be achieved through several methods, most notably catalytic hydrogenation.
Catalytic hydrogenation is a widely employed method for nitrile reduction due to its efficiency and cleaner reaction profiles. dundee.ac.uk A common catalyst for this transformation is Raney nickel. semanticscholar.org The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent such as ethanol. To suppress the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the initially formed imine intermediate with the product amine, additives like ammonia (B1221849) or a base are often used. Palladium-activated Raney-nickel has also been reported as an effective catalyst for the reduction of nitriles in the presence of Boc-protected amino groups. dundee.ac.uknih.gov
Table 1: Common Conditions for Nitrile Reduction to Primary Amines
| Reagent/Catalyst | Conditions | Notes |
|---|---|---|
| H₂/Raney Nickel | Ethanol, NaOH, rt, 45 psi | Effective for many nitriles, though reaction times can be long. |
| H₂/Palladium-activated Raney-nickel | Ethanol/water, rt | Can be successful where other methods fail. dundee.ac.uk |
| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF | A powerful reducing agent, but with lower chemoselectivity. |
Hydrolysis Pathways to Carboxylic Acid Derivatives
The nitrile group of N-Boc-DL-3-cyanophenylalanine can be hydrolyzed to a carboxylic acid, yielding N-Boc-DL-3-carboxyphenylalanine. This transformation can be accomplished under either acidic or basic conditions.
Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong aqueous acid, such as hydrochloric acid or sulfuric acid. The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt.
Base-catalyzed hydrolysis is carried out by heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521) or potassium hydroxide. This process initially forms a carboxylate salt and ammonia. To obtain the free carboxylic acid, a subsequent acidification step is required. semanticscholar.org The choice between acidic and basic hydrolysis often depends on the stability of other functional groups within the molecule, particularly the acid-labile Boc protecting group. semanticscholar.orgnih.gov
Cycloaddition Reactions and Heterocycle Formation
The nitrile functionality can participate in cycloaddition reactions to form various heterocyclic rings. A prominent example is the [3+2] cycloaddition with azides to synthesize tetrazoles. This reaction is a powerful tool in medicinal chemistry, as the tetrazole ring is often used as a bioisostere for a carboxylic acid group. beilstein-journals.orgnih.gov
The synthesis of 5-substituted-1H-tetrazoles from nitriles is commonly achieved by reacting the nitrile with sodium azide (B81097) in the presence of a catalyst. nih.gov Various metal salts, such as zinc(II) chloride or zinc acetate, have been shown to effectively catalyze this reaction, often in solvents like water or isopropanol. growingscience.comorganic-chemistry.orgmdpi.com Cobalt complexes have also been demonstrated to be active catalysts for this transformation. nih.gov The reaction mechanism is believed to involve the coordination of the metal catalyst to the nitrile, which activates it towards nucleophilic attack by the azide ion. nih.gov
Modifications of the Phenylalanine Backbone
Beyond the versatile chemistry of the cyano group, the phenylalanine scaffold itself offers opportunities for further derivatization at the N-protected amine and the aromatic ring.
N-Alkylation and N-Methylation Strategies
The nitrogen atom of the Boc-protected amine in this compound can be alkylated, with N-methylation being a particularly common modification in peptide chemistry to enhance metabolic stability and conformational properties. mdpi.com
A widely used method for the N-methylation of N-Boc protected amino acids involves the use of a strong base and an alkylating agent, such as methyl iodide. monash.edu For instance, treatment of an N-α-Boc-protected amino acid with potassium tert-butoxide and methyl iodide in an ethereal solvent like tetrahydrofuran (B95107) (THF) can selectively methylate the nitrogen atom. google.com This selectivity is attributed to the formation of a potassium chelate with the carboxylate group, which hinders its alkylation. It is important to control the reaction conditions to avoid racemization. nih.govresearchgate.net Other strong bases like sodium hydride have also been employed for this purpose. mdpi.com
Side-Chain Functionalization Beyond the Cyano Group
The aromatic ring of this compound can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. The directing effects of the existing substituents on the ring (the cyano group and the amino acid side chain) will influence the position of the incoming electrophile.
Bromination is a common example of such a functionalization. Direct electrophilic bromination of phenylalanine derivatives often leads to a mixture of ortho, meta, and para isomers, with the para-substituted product typically being the major one. To achieve regioselective substitution, specific strategies may be required. For instance, the synthesis of N-Boc-3-bromo-L-phenylalanine often involves starting with L-3-bromophenylalanine and then introducing the Boc protecting group. The resulting bromo-substituted phenylalanine derivative can then serve as a versatile intermediate for introducing a wide range of other functional groups via cross-coupling reactions.
Cleavage of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for the amine functionality in amino acids, including this compound. Its popularity stems from its stability under a range of conditions, such as those involving bases and nucleophiles, and its facile removal under specific acidic conditions. organic-chemistry.org This characteristic is fundamental to its application in multi-step organic synthesis, particularly in peptide synthesis.
The cleavage of the Boc group from this compound proceeds via an acid-catalyzed mechanism. This deprotection is typically achieved using strong acids in anhydrous organic solvents. researchgate.net Commonly employed reagents include neat trifluoroacetic acid (TFA), solutions of TFA in dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in solvents like 1,4-dioxane, methanol, or ethyl acetate. researchgate.netsemanticscholar.orgcommonorganicchemistry.com
The accepted mechanism involves three main steps: commonorganicchemistry.com
Protonation: The initial step is the protonation of the carbonyl oxygen of the Boc group by the acid.
Fragmentation: The protonated carbamate (B1207046) then fragments. This step involves the elimination of a highly stable tert-butyl cation and the formation of an unstable intermediate, a carbamic acid.
Decarboxylation: The carbamic acid intermediate rapidly decomposes, releasing carbon dioxide and yielding the free amine of DL-3-Cyanophenylalanine, which is typically protonated under the acidic reaction conditions to form an ammonium salt (e.g., a trifluoroacetate (B77799) or hydrochloride salt). commonorganicchemistry.com
The byproducts of this reaction are isobutylene (B52900) (from deprotonation of the tert-butyl cation) and carbon dioxide. commonorganicchemistry.com The choice of acid and solvent can be optimized to ensure complete and selective removal of the Boc group while minimizing side reactions with other functionalities in the molecule. For instance, 4M HCl in dioxane is a well-established reagent that can efficiently cleave the Boc group, often within 30 minutes at room temperature, and can offer selectivity in the presence of other acid-sensitive groups like tert-butyl esters. nih.govarizona.edu
| Reagent/Solvent System | Typical Conditions | Notes |
|---|---|---|
| Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 25-50% TFA in DCM, Room Temperature, 1-2 hours | A very common and effective method. Volatiles are easily removed in vacuo. commonorganicchemistry.com |
| Hydrogen Chloride (HCl) in 1,4-Dioxane | 4M HCl in Dioxane, Room Temperature, 30-60 minutes | Fast and efficient; provides the product as a hydrochloride salt. researchgate.netcommonorganicchemistry.comnih.gov |
| Hydrogen Chloride (HCl) in Methanol (MeOH) | 0.1M to 4M HCl in MeOH, Room Temperature | An alternative to dioxane, useful if esterification of a free carboxylic acid is desired simultaneously. researchgate.net |
| Aqueous Phosphoric Acid in Tetrahydrofuran (THF) | Room Temperature to mild heating | A milder, less volatile acidic system. semanticscholar.org |
In complex chemical syntheses, such as solid-phase peptide synthesis (SPPS), the ability to selectively remove one protecting group in the presence of others is crucial. This concept is known as orthogonality. csic.es The acid-labile nature of the Boc group makes it an ideal component of orthogonal protection schemes.
The most prominent orthogonal strategy involving the Boc group is its pairing with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. organic-chemistry.orgcsic.es This Boc/Fmoc strategy is a cornerstone of modern peptide synthesis. csic.es In a synthetic sequence utilizing this compound, the Boc group can be selectively removed with an acid like TFA without affecting any Fmoc-protected amines elsewhere in the molecule. Conversely, an Fmoc group can be cleaved using a base, typically a solution of piperidine (B6355638) in dimethylformamide (DMF), while the Boc group on the cyanophenylalanine residue remains completely intact. csic.es The existence of commercial Fmoc-3-Cyano-L-Phenylalanine underscores the utility of this specific pairing. creative-peptides.com
Beyond the Fmoc group, the Boc group is also orthogonal to other protecting groups that are removed under different conditions. For example, benzyl (B1604629) (Bzl) or benzyloxycarbonyl (Cbz) groups are typically removed by catalytic hydrogenolysis, a process to which the Boc group is stable. semanticscholar.org This allows for the selective deprotection of Bzl-protected side chains while retaining the N-Boc protection on the cyanophenylalanine residue. This multi-layered orthogonality enables the precise and controlled construction of complex molecules.
| Protecting Group | Abbreviation | Cleavage Condition | Orthogonal to Boc? |
|---|---|---|---|
| tert-Butyloxycarbonyl | Boc | Acid (e.g., TFA, HCl) | N/A |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Yes |
| Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenolysis | Yes |
| Benzyl | Bzl | Catalytic Hydrogenolysis, Strong Acid (HF) | Yes |
| Allyloxycarbonyl | Alloc | Pd(0) catalyst | Yes |
Applications in Peptide and Peptidomimetic Chemistry
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone technique for assembling peptides, and N-Boc-DL-3-cyanophenylalanine can be readily integrated into standard SPPS protocols. nih.gov The Boc (tert-butyloxycarbonyl) protecting group on the α-amine allows for its use in Boc-SPPS strategies.
The efficiency of peptide bond formation is critical for the success of SPPS. iris-biotech.de The choice of coupling reagent is pivotal, especially when incorporating non-canonical or sterically hindered amino acids. For this compound, a variety of modern coupling reagents have proven effective. These reagents convert the carboxylic acid into a more reactive species, facilitating its reaction with the free amine of the growing peptide chain. uni-kiel.deuniurb.it
Commonly used coupling reagents are categorized into two main families: carbodiimides and onium salts (uronium/aminium and phosphonium). peptide.compeptidescientific.com
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are cost-effective activators. peptidescientific.com However, DIC is generally preferred in SPPS because its urea (B33335) byproduct is more soluble and easier to wash away from the resin support. peptide.com To minimize the risk of racemization, carbodiimide (B86325) reactions are almost always performed with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). uniurb.itpeptide.com
Onium Salts: Uronium/aminium reagents like HBTU, TBTU, and HATU are highly efficient and rapid, making them popular choices in automated peptide synthesis. peptide.com HATU, in particular, is noted for its high reactivity and ability to suppress epimerization. peptide.com Phosphonium salts such as PyBOP and PyAOP are also powerful coupling agents, known for their high reactivity and stability. peptidescientific.com
Optimization of coupling conditions may involve strategies such as double coupling (repeating the coupling step) or increasing reaction times to ensure complete incorporation of the amino acid, particularly in "difficult sequences" where steric hindrance can slow down the reaction. 5z.commesalabs.com The use of elevated temperatures can also accelerate coupling steps and improve the purity of the final peptide. 5z.comuzh.ch
| Reagent Class | Examples | Key Characteristics | Common Additive |
|---|---|---|---|
| Carbodiimides | DCC, DIC, EDC | Cost-effective; DIC is preferred for SPPS due to soluble byproduct. peptide.compeptidescientific.com | HOBt, Oxyma |
| Uronium/Aminium Salts | HBTU, TBTU, HATU | Highly efficient, fast reaction times, suitable for automation. peptide.com HATU is known for low racemization. peptide.com | None required, but base (e.g., DIPEA) is used. |
| Phosphonium Salts | PyBOP, PyAOP | Very high reactivity and stability, good for sterically hindered couplings. peptidescientific.com | None required, but base (e.g., DIPEA) is used. |
The placement of a 3-cyanophenylalanine (3-CN-Phe) residue within a peptide sequence is a deliberate strategy to introduce specific functionalities or structural features. The cyano group can act as a unique spectroscopic probe, a bio-orthogonal handle, or a tool to modulate biological activity. nih.govnih.gov
For instance, the fluorescence of cyanophenylalanine can be sensitive to its local environment, making it a useful probe for studying peptide folding, conformation, and binding interactions. nih.govnih.gov Its fluorescence quantum yield can be influenced by nearby amino acid side chains or changes in pH, allowing researchers to monitor dynamic processes. nih.govnih.gov Strategically placing 3-CN-Phe near an N-terminal amino group, for example, can create a pH-sensitive fluorescent sensor. nih.gov Furthermore, its incorporation can be used to systematically probe the binding pockets of receptors, where the cyano group can introduce new electronic and steric interactions that differ from natural amino acids.
Role in the Synthesis of Peptidomimetics
Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability, bioavailability, or receptor selectivity. This compound is a valuable tool in the design of such compounds.
A key strategy in peptidomimetic design is to introduce conformational constraints, which lock the molecule into a specific three-dimensional shape that is optimal for binding to its biological target. nih.govmdpi.com This can lead to increased potency and selectivity. nih.gov The incorporation of residues like 3-CN-Phe can help achieve this. The steric bulk and the electronic properties of the cyano group can restrict the rotational freedom (chi angles) of the amino acid side chain, thereby influencing the local peptide backbone conformation and inducing specific secondary structures like turns or helices. nih.gov This approach has been used in the synthesis of constrained analogues of various bioactive peptides to enhance their inhibitory activity or receptor binding. nih.govnih.gov
Perhaps one of the most powerful applications of 3-cyanophenylalanine is its use as a latent bio-orthogonal handle. The nitrile (cyano) group can undergo a [3+2] cycloaddition reaction with an azide (B81097) (such as sodium azide) to form a stable, five-membered heterocyclic ring known as a tetrazole. uoa.grcore.ac.ukorganic-chemistry.org
This transformation is highly specific and can be performed under conditions compatible with complex biological molecules, making it a bio-orthogonal reaction. nih.gov The resulting tetrazole ring is considered a bioisostere of a carboxylic acid group, meaning it has a similar size, shape, and electronic properties. Replacing a carboxylic acid with a tetrazole can often improve a molecule's metabolic stability and membrane permeability. This strategy allows for the post-synthetic modification of peptides, enabling the attachment of other molecules like drugs, imaging agents, or polymers in a site-specific manner. nih.govnih.gov The conversion is often catalyzed by a Lewis acid, such as zinc bromide, to facilitate the cycloaddition. uoa.grcore.ac.uk
| Functional Group | Reaction | Reagent | Resulting Group | Application |
|---|---|---|---|---|
| Nitrile (from 3-CN-Phe) | [3+2] Cycloaddition | Sodium Azide (NaN₃) | Tetrazole | Bioisostere for carboxylic acid, stable linker for conjugation. uoa.grcore.ac.uk |
Impact on Peptide Structure-Activity Relationships (SAR)
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how changes in a molecule's structure affect its biological activity. datapdf.com Substituting natural amino acids with this compound is a common tactic in SAR studies to probe the requirements for receptor binding and activity. nih.gov
The antioxidant capacity of peptides, for example, is closely linked to their amino acid composition and sequence. mdpi.com Replacing a natural aromatic amino acid like Phenylalanine (Phe) with 3-CN-Phe alters the electronic and hydrophobic properties of the side chain. The electron-withdrawing nature of the cyano group changes the charge distribution of the aromatic ring, which can impact interactions with a target receptor. These modifications can lead to significant changes in binding affinity (often measured as IC₅₀ or Kᵢ values) and selectivity. nih.govmdpi.com
For instance, in studies of cyclic opioid peptides, modifying the phenylalanine residue at position 3 was shown to be critical for receptor affinity and selectivity. nih.gov By systematically replacing residues with analogues like 3-CN-Phe and measuring the resulting biological activity, researchers can build a detailed map of the pharmacophore—the essential features required for bioactivity. This knowledge guides the design of more potent and selective therapeutic peptides. mdpi.comresearchgate.net
Modulating Lipophilicity and Charge Profile
The introduction of a cyano group onto the phenyl ring of phenylalanine significantly alters its electronic and steric properties, which in turn influences the lipophilicity and charge distribution of peptides incorporating this modified amino acid.
| Compound | Calculated XLogP3 Value |
|---|---|
| 3-Cyanophenylalanine | -1.8 nih.gov |
| Boc-4-cyano-D-phenylalanine | 1.5 nih.gov |
Enhancing Proteolytic Stability
A major hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases in the body. The incorporation of unnatural amino acids is a well-established strategy to enhance proteolytic stability. The modification of the phenylalanine side chain with a 3-cyano group can sterically and electronically hinder the recognition and cleavage of the peptide bond by certain proteases.
Chymotrypsin (B1334515), a key digestive enzyme, preferentially cleaves peptide bonds at the C-terminus of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan. proteopedia.org The specificity of chymotrypsin is dictated by the interaction of the aromatic side chain of the substrate with the S1 binding pocket of the enzyme. The introduction of a substituent on the phenyl ring, such as the 3-cyano group, can disrupt this interaction. The steric bulk and altered electronic properties of the 3-cyanophenyl group may prevent the optimal binding of the peptide into the active site of chymotrypsin, thereby reducing the rate of hydrolysis.
While direct experimental data on the proteolytic stability of peptides containing this compound is limited, studies on related modified peptides support this hypothesis. For example, cyanopeptolins containing a tyrosine residue, another aromatic amino acid, have been shown to be potent and selective inhibitors of chymotrypsin and are not degraded by the enzyme. mdpi.com This suggests that modifications to the aromatic side chain can effectively block proteolytic cleavage. The DL-configuration of the amino acid itself also contributes to increased stability, as proteases are typically stereospecific for L-amino acids.
| Peptide Type | Expected Susceptibility to Chymotrypsin Cleavage | Rationale |
|---|---|---|
| Peptide with Phenylalanine | High | Natural substrate for chymotrypsin. proteopedia.org |
| Peptide with 3-Cyanophenylalanine | Low | Steric and electronic hindrance from the 3-cyano group is expected to disrupt binding to the chymotrypsin active site. |
Utility in Medicinal Chemistry and Drug Discovery Research
Scaffold for Novel Therapeutic Agents
The cyanophenylalanine core is a key component in the design and synthesis of a variety of therapeutic agents, from small molecule inhibitors to complex peptide analogues.
N-Boc-DL-3-Cyanophenylalanine is a valuable precursor for the synthesis of small molecule inhibitors targeting enzymes implicated in disease. A notable example is the development of matriptase inhibitors. Matriptase is a type II transmembrane serine protease that is overexpressed in a variety of cancers and is involved in tumor progression and metastasis.
Research has focused on designing potent and selective inhibitors of matriptase, and 3-amidinophenylalanine-derived compounds have shown significant promise. rsc.orgnih.govresearchgate.net The synthesis of these inhibitors often starts from a cyanophenylalanine derivative, where the cyano group is chemically converted to the active amidino group. This amidino group can then form key interactions, such as salt bridges, within the S1 pocket of the protease active site.
A rational, structure-based approach has been employed to develop novel 3-amidinophenylalanine-derived matriptase inhibitors with improved selectivity against other related proteases like thrombin and factor Xa. researchgate.net Some of these inhibitors have demonstrated concentration-dependent inhibition of virus replication in in-vitro models, highlighting their potential as antiviral agents. researchgate.net
Table 1: Examples of 3-Amidinophenylalanine-Derived Matriptase Inhibitors
| Compound | Target(s) | Key Structural Feature | Potential Application |
| MI-432 | Matriptase-1/2 | 3-Amidinophenylalanine | Iron metabolism disorders |
| MI-441 | Matriptase-1/2 | 3-Amidinophenylalanine | Iron metabolism disorders |
| MI-461 | Matriptase-1/2 | 3-Amidinophenylalanine | Iron metabolism disorders |
This table is for illustrative purposes and does not represent an exhaustive list.
The rise of antibiotic-resistant bacteria has spurred the development of new and modified antibiotics. Glycopeptide antibiotics, such as vancomycin, are a critical last line of defense against serious Gram-positive infections. nih.gov The modification of the glycopeptide scaffold, including the incorporation of unnatural amino acids, is a key strategy to enhance their efficacy and overcome resistance mechanisms. nih.govnih.govresearchgate.netresearchgate.netdigitellinc.comnih.govnih.govresearchgate.net
While direct incorporation of this compound into glycopeptide antibiotics has not been extensively reported, the principles of mutasynthesis and semi-synthesis offer a clear path for its exploration. nih.gov By genetically engineering the biosynthetic pathway of a glycopeptide-producing organism, it is possible to incorporate novel amino acid building blocks. The unique electronic properties and the potential for further chemical modification of the cyano group on the phenylalanine ring could lead to novel glycopeptide analogues with improved binding to bacterial cell wall precursors or alternative mechanisms of action.
Opioid peptides are a class of endogenous and synthetic peptides that play a crucial role in pain modulation by interacting with opioid receptors. nih.govnih.govresearchgate.netacs.orgacs.orgwikipedia.orgnih.govbachem.comdrugbank.com The modification of opioid peptide sequences with unnatural amino acids is a well-established strategy to improve their potency, selectivity, and metabolic stability.
The phenylalanine residue is a common component of many opioid peptides and is often a key pharmacophoric element. nih.govnih.gov The introduction of substitutions on the phenyl ring can significantly influence receptor binding and functional activity. The incorporation of a 3-cyano-substituted phenylalanine could alter the electronic and steric properties of the peptide, potentially leading to analogues with novel pharmacological profiles. Although specific examples of opioid peptides containing 3-cyanophenylalanine are not prevalent in the literature, the synthetic methodologies for creating such analogues are well-established. nih.govacs.org The exploration of this compound in this context represents a promising avenue for the discovery of new analgesic agents with improved therapeutic properties.
Noncanonical Amino Acids in Protein Engineering and Biocatalysis
The ability to incorporate noncanonical amino acids (ncAAs) into proteins at specific sites opens up a vast array of possibilities for studying and engineering protein structure and function. nih.govacs.orgnih.govscienceopen.comresearchgate.net Cyanophenylalanine isomers have proven to be particularly useful tools in this regard.
The genetic code can be expanded to include ncAAs through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair. nih.govnih.govresearchgate.net This engineered pair functions independently of the host cell's translational machinery and directs the incorporation of the ncAA in response to a specific codon, typically a nonsense codon like the amber stop codon (UAG).
Researchers have successfully engineered E. coli and other host organisms to site-specifically incorporate cyanophenylalanine isomers (ortho, meta, and para) into proteins. nih.govacs.org This allows for the introduction of the cyano group as a unique chemical handle at any desired position within a protein's sequence. This handle can then be used for a variety of site-specific modifications, including the attachment of fluorescent probes, cross-linking agents, or other functional moieties.
The development of an orthogonal aminoacyl-tRNA synthetase that specifically recognizes 3-cyanophenylalanine and charges it onto its cognate tRNA is a critical step for its genetic incorporation. This is typically achieved through directed evolution or rational design of an existing synthetase, often from a different organism to ensure orthogonality.
For example, a pyrrolysyl-tRNA synthetase mutant has been shown to be capable of genetically encoding various ortho-substituted phenylalanine derivatives, including o-cyanophenylalanine, in both E. coli and mammalian cells. acs.org Similarly, an evolved aminoacyl-tRNA synthetase specific for p-cyanophenylalanine has been discovered and characterized, demonstrating high substrate permissivity for a range of unnatural amino acids. nih.gov The successful engineering of these synthetases paves the way for the routine and efficient incorporation of 3-cyanophenylalanine into proteins for a wide range of applications in basic research and biotechnology.
Probing Enzyme Mechanisms and Active Site Environments
The sensitivity of the cyanophenylalanine probe to its environment allows it to be a powerful tool for studying enzymes. When incorporated at or near an enzyme's active site, it can report on critical aspects of the catalytic process. Changes in the local electric field, hydration, and substrate binding can be monitored through shifts in the nitrile group's vibrational frequency.
For example, para-cyanophenylalanine has been successfully used as an infrared spectroscopic probe to monitor the redox state of iron-sulfur clusters within complex metalloenzymes. nih.gov When genetically inserted near a [2Fe–2S] center in spinach ferredoxin, a discernible redshift of approximately 1-2 cm⁻¹ in the nitrile stretching frequency was observed upon reduction of the cluster. nih.gov This change was reversible upon re-oxidation. This methodology demonstrates the potential for using cyanophenylalanine isomers to determine electron occupancy and track electron flow through the transport chains of enzymes, providing insight into their catalytic cycles. nih.gov
Furthermore, by combining infrared spectroscopy, X-ray crystallography, and molecular dynamics simulations, researchers have used p-cyanophenylalanine to map the complex local environments within proteins. nih.gov By placing the probe at various sites, it is possible to identify and characterize distinct microenvironments, such as solvent-exposed regions, partially buried sites, and interior locations involving specific hydrogen-bonding networks with water molecules or other amino acid side chains. nih.gov This capability is crucial for understanding the specific interactions within an enzyme's active site that are essential for substrate recognition and catalysis.
Development as Chemical Probes and Spectroscopic Tools
The unique properties of the cyano group make cyanophenylalanine an excellent candidate for development into a variety of chemical and spectroscopic probes. It is minimally perturbing due to its similarity in size to natural amino acids and can be incorporated into peptides and proteins through both solid-phase synthesis and genetic code expansion. nih.govacs.org
The nitrile group's stretching vibration (νC≡N) absorbs in a spectral window (~2230 cm⁻¹) that is largely free from interference from other native protein absorptions, making it an ideal infrared (IR) probe. nih.govscispace.com The precise frequency of this vibration is highly sensitive to the local molecular environment.
This sensitivity is exploited in Vibrational Stark Effect (VSE) spectroscopy, which measures the effect of an electric field on a vibrational frequency. nih.govacs.org The nitrile bond acts as a molecular-level electric field meter, allowing researchers to map the electrostatic fields inside proteins. acs.orgmdpi.com For instance, studies using peptides containing p-cyanophenylalanine inserted into lipid vesicles have successfully measured the magnitude of the membrane dipole field. nih.gov As the probe was moved systematically across the membrane bilayer, its vibrational frequency showed a systematic blue shift, allowing for the calculation of the electric field strength. nih.gov This approach is invaluable for understanding the function of membrane proteins and ion channels.
The nitrile vibration frequency is also sensitive to hydration and hydrogen bonding. nih.gov This allows it to report on the local water environment within a protein or to detect the formation of specific hydrogen bonds, which are critical for protein folding and molecular recognition.
Table 1: Representative Infrared Frequencies for Cyanophenylalanine Probes
| Probe Context | ν(C≡N) Frequency (cm⁻¹) | Observation |
|---|---|---|
| Ac-TAP(4S-OPhCN)N-NH2 in H₂O | 2233 | Strong absorbance in a spectroscopically quiet region. scispace.com |
| CNF near reduced [2Fe-2S] cluster | ~2230 (redshifted by 1-2 cm⁻¹) | Reports on the redox state of the metallic center. nih.gov |
Cyanophenylalanine is also a useful fluorescent probe that can be selectively excited in the presence of naturally fluorescent amino acids like tryptophan and tyrosine. nih.govnih.gov This property makes it an excellent fluorescence donor for Förster Resonance Energy Transfer (FRET) experiments, which are used to measure distances between two points in a macromolecule.
When paired with a suitable acceptor, such as tryptophan, cyanophenylalanine can report on protein conformation, folding, and binding events. nih.gov The efficiency of energy transfer is exquisitely sensitive to the distance between the donor (cyanophenylalanine) and the acceptor. The Förster distance (R₀), at which 50% of the energy is transferred, for the p-cyanophenylalanine–tryptophan pair is approximately 16 Å, making it well-suited for probing relatively short-range conformational changes within proteins. nih.gov Studies on the 2-cyanophenylalanine isomer paired with tryptophan have reported a similar R₀ of 15 Å. morressier.com This FRET pair has been used to quantitatively characterize the thermodynamics of protein unfolding and to detect residual structures in the denatured states of proteins. nih.gov
Table 2: FRET Parameters for Cyanophenylalanine-Tryptophan Pairs
| FRET Pair | Förster Distance (R₀) | Application |
|---|---|---|
| p-Cyanophenylalanine (Donor) - Tryptophan (Acceptor) | ~16 Å | Probing protein unfolding and conformational changes. nih.gov |
The application of cyanophenylalanine as a photo-crosslinker is not established. Photo-crosslinking is typically achieved using dedicated photoreactive groups such as aryl azides or benzophenones, which form covalent bonds upon UV irradiation. nih.govthermofisher.com While a tRNA synthetase originally developed for p-cyanophenylalanine was found to be effective at incorporating the photo-crosslinker p-azidophenylalanine, this does not mean that cyanophenylalanine itself possesses photo-crosslinking capabilities. nih.gov
Similarly, the use of the nitrile group in cyanophenylalanine for bio-orthogonal labeling is not a mainstream application. Bio-orthogonal chemistry relies on reactions that proceed with high specificity and efficiency in a biological environment without interfering with native processes. mdpi.com The most common handles for these "click" reactions are azides and alkynes. While the nitrile group (R-C≡N) is generally inert to these classic reactions, recent research has shown that nitriles on specific heterocyclic scaffolds can undergo bio-orthogonal condensation reactions with molecules containing a 1,2-aminothiol motif, such as an N-terminal cysteine residue. nih.govacs.org However, this reactivity is highly dependent on the electronic properties of the nitrile and its neighboring atoms and has not been demonstrated for the phenyl nitrile of cyanophenylalanine. It is important to distinguish the nitrile functional group from the isomeric isonitrile group (R-N≡C), which is a more established bio-orthogonal handle that reacts readily with tetrazines in [4+1] cycloaddition reactions. mdpi.comnih.gov
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-Cyanophenylalanine |
| para-Cyanophenylalanine (p-CN-Phe) |
| Tryptophan |
| Tyrosine |
| p-Azidophenylalanine |
| Benzophenone |
Advanced Spectroscopic and Biophysical Characterization in Research Contexts
Nuclear Magnetic Resonance (NMR) Studies of Modified Peptides/Proteins
Detailed research findings indicate that the chemical shifts of specific nuclei are highly sensitive to their local electronic environment. For peptides containing N-Boc protected amino acids, ¹³C NMR is particularly informative. Studies on related N-Boc-dipeptide derivatives have shown that the chemical shifts of the carbonyl carbons in the Boc group, the peptide bond, and the C-terminal ester are correlated with solvent polarity. mdpi.com This sensitivity arises from intermolecular interactions, such as hydrogen bonding between the carbonyl groups and solvent molecules. mdpi.comias.ac.in For instance, in polar solvents, the carbonyl carbons of the peptide bond and the carbomethoxy group typically show downfield shifts, while the carbonyl carbon of the N-Boc group may show less significant changes, potentially due to involvement in stable intramolecular hydrogen bonding. mdpi.com This allows researchers to probe the extent of solvent exposure of different parts of the peptide backbone.
Furthermore, ¹H NMR can be used to determine the temperature dependence of amide proton (NH) chemical shifts. ias.ac.in Protons involved in stable intramolecular hydrogen bonds exhibit a smaller change in chemical shift with temperature compared to those exposed to the solvent. By incorporating N-Boc-DL-3-Cyanophenylalanine, researchers can assess how this residue influences the hydrogen-bonding network and the conformational stability of the peptide.
| Carbonyl Group | Typical Chemical Shift Range (ppm) in Non-Polar Solvent (e.g., CDCl₃) | Typical Chemical Shift Range (ppm) in Polar Solvent (e.g., DMSO-d₆) | Observed Trend with Increasing Solvent Polarity |
|---|---|---|---|
| Boc C=O | 155 - 156 | 155 - 156 | Slight change, suggesting it is shielded or in a stable conformation. |
| Peptide Amide C=O | 170 - 172 | 171 - 173 | Downfield shift, indicating interaction with polar solvent. |
| Ester C=O | 172 - 174 | 173 - 175 | Downfield shift, indicating interaction with polar solvent. |
Infrared (IR) Spectroscopy for Environmental Sensing
Infrared (IR) spectroscopy is a powerful technique for probing the vibrational modes of molecules. The cyano (C≡N) group of this compound possesses a unique vibrational stretching frequency that makes it an excellent IR probe for studying the local environment within a peptide or protein.
The C≡N stretching vibration typically appears in a spectral window between 2200 and 2300 cm⁻¹, a region that is generally free from other absorptions from the peptide backbone and natural amino acid side chains. nih.govspectroscopyonline.com The exact frequency of this nitrile stretch is exquisitely sensitive to its immediate surroundings, including solvent polarity, hydrogen bonding, and local electric fields. researchgate.net For example, when the nitrile group is in a non-polar, hydrophobic environment, its absorption band is observed at a lower frequency (e.g., ~2229 cm⁻¹). researchgate.net Conversely, upon exposure to a hydrogen-bond donor, such as water, the frequency blue-shifts to a higher wavenumber (e.g., ~2237 cm⁻¹). researchgate.net This sensitivity allows researchers to monitor changes in the local environment of the cyanophenylalanine residue. By site-specifically incorporating this amino acid, IR spectroscopy can be used to track processes such as protein folding, ligand binding, or conformational changes in real-time, providing insights into the molecular mechanisms of action.
| Local Environment | Expected Wavenumber (cm⁻¹) | Interpretation |
|---|---|---|
| Non-polar / Buried | ~2228 - 2230 | The nitrile group is shielded from solvent in a hydrophobic pocket. researchgate.net |
| Polar / Aprotic | ~2230 - 2233 | The nitrile group is in a polar environment but not forming strong hydrogen bonds. |
| Polar / Protic (H-bonded) | ~2234 - 2238 | The nitrile group is exposed to and forming a hydrogen bond with a donor like water. researchgate.net |
Mass Spectrometry for Molecular Identification and Purity Assessment in Complex Systems
Mass spectrometry (MS) is an indispensable analytical tool for the characterization of synthetic peptides. It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of ionized molecules, enabling unambiguous molecular identification and rigorous purity assessment.
For a peptide synthesized with this compound, MS is used to confirm the successful incorporation of the unnatural amino acid. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed. The experimentally measured molecular weight of the peptide must match the theoretical mass calculated from its amino acid sequence. The theoretical molecular weight of the free amino acid this compound is 290.314 g/mol . High-resolution mass spectrometry can confirm this mass with high precision, validating the elemental composition.
Furthermore, MS is critical for assessing the purity of the synthesized peptide. It can detect a wide range of impurities, including deletion sequences (from failed coupling steps), peptides with incompletely removed side-chain protecting groups, or byproducts from the synthesis and purification process. nih.govlcms.cz By coupling liquid chromatography with mass spectrometry (LC-MS), complex mixtures can be separated, and each component can be identified and quantified, providing a comprehensive impurity profile. nih.gov This ensures that subsequent biological or biophysical studies are conducted with a well-characterized, high-purity compound.
| Ion Species | Calculation | Expected m/z |
|---|---|---|
| [M+H]⁺ | 290.314 + 1.008 | 291.322 |
| [M+Na]⁺ | 290.314 + 22.990 | 313.304 |
| [M+K]⁺ | 290.314 + 39.098 | 329.412 |
| [M-H]⁻ | 290.314 - 1.008 | 289.306 |
X-ray Crystallography for Structural Elucidation of Modified Biomolecules
X-ray crystallography is the gold standard for determining the three-dimensional atomic structure of molecules, including peptides and proteins. nih.gov If a peptide containing this compound can be grown into a high-quality crystal, this technique can provide an atomic-resolution picture of its conformation and intermolecular interactions within the crystal lattice.
The resulting electron density map allows for the precise determination of bond lengths, bond angles, and torsion angles. libretexts.org This would unequivocally define the conformation of the cyanophenylalanine side chain and its orientation relative to the peptide backbone. Furthermore, the crystal structure would reveal how the modified peptide packs in the solid state, highlighting intermolecular interactions such as hydrogen bonds or π-stacking involving the cyanophenyl ring. This structural information is invaluable for understanding how the incorporation of this unnatural amino acid influences the peptide's secondary structure (e.g., α-helix or β-sheet formation) and its ability to engage in specific molecular recognition events. aacrjournals.org The detailed structural insights gained from crystallography are crucial for structure-based drug design and for validating computational models.
| Structural Information | Significance |
|---|---|
| Atomic Coordinates | Provides the precise 3D position of every atom in the peptide. |
| Backbone Torsion Angles (φ, ψ) | Defines the peptide's secondary structure (e.g., helix, sheet, turn). |
| Side Chain Torsion Angles (χ) | Reveals the specific conformation and orientation of the 3-cyanophenyl group. |
| Intra- and Intermolecular Interactions | Identifies hydrogen bonds, salt bridges, and van der Waals contacts that stabilize the structure. |
| Solvent Structure | Shows the positions of ordered solvent molecules and their interactions with the peptide. |
Computational Chemistry and Molecular Modeling for Rational Design
Computational chemistry and molecular modeling are powerful tools that complement experimental techniques by providing predictive insights into the behavior of molecules. nih.gov These methods are instrumental in the rational design of peptides containing this compound with desired structural and functional properties.
Molecular dynamics (MD) simulations can be used to explore the conformational landscape of a modified peptide in solution, predicting its dynamic behavior and conformational preferences over time. nih.govnih.gov This can help elucidate how the cyanophenylalanine residue affects peptide flexibility and folding. Homology modeling can be employed to build a structural model of a larger protein containing the unnatural amino acid, based on the known structure of a related protein. researchgate.net
Furthermore, molecular docking simulations can predict how a peptide containing this compound might bind to a biological target, such as a receptor or enzyme. These simulations can help identify key interactions at the binding interface and guide the design of new peptides with enhanced affinity and specificity. Quantum mechanical calculations can also be used to predict spectroscopic properties, such as NMR chemical shifts or IR vibrational frequencies, which can then be compared with experimental data to validate and refine the computational models. illinois.edu
| Computational Method | Research Application and Insights Provided |
|---|---|
| Molecular Dynamics (MD) Simulation | Predicts conformational flexibility, folding pathways, and solvent interactions. mdpi.com |
| Molecular Docking | Models the binding pose and predicts the binding affinity of the peptide to a target protein. |
| Quantum Mechanics (QM) Calculations | Calculates electronic properties and predicts spectroscopic data (NMR, IR) to compare with experiments. |
| Homology Modeling | Generates a 3D structural model of a peptide or protein when an experimental structure is unavailable. |
| Free Energy Perturbation (FEP) | Computes the relative binding affinities of different peptide analogues to guide rational design. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-Boc-DL-3-Cyanophenylalanine, and how can reaction efficiency be validated?
- Methodology :
- Synthesis : Use tert-butoxycarbonyl (Boc) anhydride or Boc-Cl to protect the amine group of DL-3-cyanophenylalanine under anhydrous conditions (e.g., dichloromethane or THF) with a base catalyst (e.g., DMAP or TEA) .
- Validation : Monitor reaction progress via TLC or HPLC. Confirm Boc protection by observing the disappearance of the free amine signal in -NMR (δ ~2.5–3.5 ppm) and the appearance of tert-butyl protons (δ ~1.3–1.5 ppm) .
- Key Considerations : Optimize stoichiometry (e.g., 1.2–1.5 equivalents of Boc reagent) to minimize side products like di-Boc adducts.
Q. What purification strategies are recommended for isolating high-purity this compound?
- Methodology :
- Chromatography : Use silica gel column chromatography with gradients of ethyl acetate/hexane. For higher purity (>97%), employ preparative HPLC with a C18 column and acetonitrile/water mobile phase .
- Crystallization : Recrystallize from ethanol/water mixtures to remove residual solvents or unreacted starting materials.
Advanced Research Questions
Q. How does the 3-cyano substituent influence the compound’s stability under peptide synthesis conditions (e.g., acidic deprotection)?
- Experimental Design :
- Stability Studies : Expose the compound to trifluoroacetic acid (TFA) or HCl/dioxane at varying concentrations (10–50% v/v) and temperatures (0–25°C). Monitor Boc deprotection kinetics via -NMR or LC-MS .
- Impact on Peptide Coupling : Compare coupling efficiency (e.g., using HATU/DIPEA) with non-cyano analogs to assess steric/electronic effects of the CN group on amide bond formation .
Q. How can computational modeling predict the reactivity of this compound in peptide macrocyclization?
- Methodology :
- DFT Calculations : Use Gaussian or ORCA to model transition states during coupling reactions. Focus on the cyano group’s electron-withdrawing effects and steric hindrance.
- Molecular Dynamics (MD) : Simulate interactions with common coupling reagents (e.g., PyBOP, EDCI) to identify optimal reaction conditions .
- Validation : Correlate computational results with experimental yields from solid-phase peptide synthesis (SPPS) trials .
Q. What strategies resolve discrepancies in reported solubility data for this compound across solvents?
- Approach :
- Systematic Solubility Screening : Use UV-Vis spectroscopy or gravimetric analysis in DMSO, DMF, THF, and aqueous buffers. Note temperature dependence (4–37°C).
- Contradiction Analysis : If solubility in DMSO varies between studies, assess hygroscopicity or residual solvent traces via -NMR .
Application-Focused Questions
Q. How is this compound utilized in synthesizing fluorescent peptide probes?
- Methodology :
- Conjugation : Incorporate the compound into peptides via Fmoc-SPPS, followed by post-synthetic labeling (e.g., CuAAC “click” chemistry) using the cyano group as a handle.
- Validation : Confirm probe functionality via fluorescence quenching assays or FRET studies .
Q. What safety protocols are critical when handling this compound in aqueous environments?
- Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
